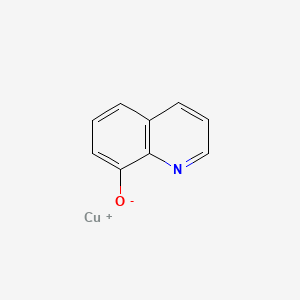
(8-Quinolinolato-N1,O8)copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Quinolinolato-N1,O8)copper, also known as copper 8-quinolinolate, is a coordination compound where copper is chelated by 8-quinolinol. This compound is known for its stability and has been widely studied for its various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (8-Quinolinolato-N1,O8)copper typically involves the reaction of copper salts with 8-quinolinol in an appropriate solvent. One common method is to dissolve copper(II) sulfate in water and then add 8-quinolinol dissolved in ethanol. The reaction mixture is stirred, and the product precipitates out as a solid, which is then filtered and dried.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (8-Quinolinolato-N1,O8)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different copper oxidation states.
Reduction: It can also be reduced, although this is less common.
Substitution: The ligand (8-quinolinol) can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Various ligands can be introduced in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
(8-Quinolinolato-N1,O8)copper has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of antifouling paints and wood preservatives due to its biocidal properties.
Wirkmechanismus
The mechanism by which (8-Quinolinolato-N1,O8)copper exerts its effects involves the interaction of the copper ion with biological molecules. The copper ion can generate reactive oxygen species, leading to oxidative stress in microbial cells, which results in cell death. In therapeutic applications, the compound may interact with specific molecular targets, disrupting cellular processes and leading to the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
- Copper 8-hydroxyquinolate
- Copper bis(8-quinolinolato)
- Copper oxinate
Comparison: (8-Quinolinolato-N1,O8)copper is unique due to its specific coordination with 8-quinolinol, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different stability, solubility, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
24559-43-1 |
|---|---|
Molekularformel |
C9H6CuNO |
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
copper(1+);quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Cu/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;/q;+1/p-1 |
InChI-Schlüssel |
YXIMXYHPMWLZJQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



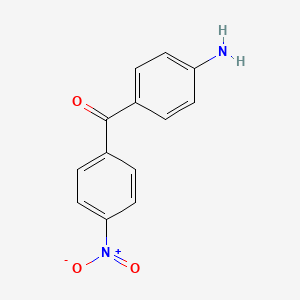
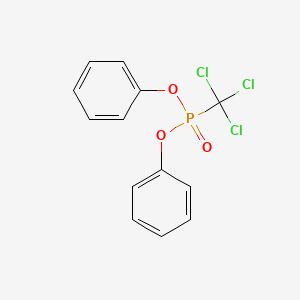





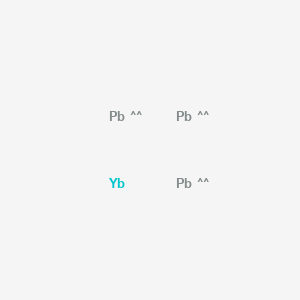
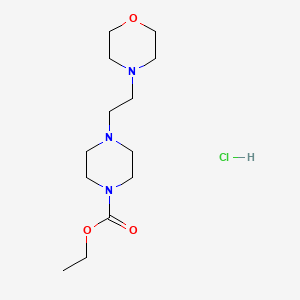
![Trichloro[(pentafluorophenyl)methyl]silane](/img/structure/B14708794.png)
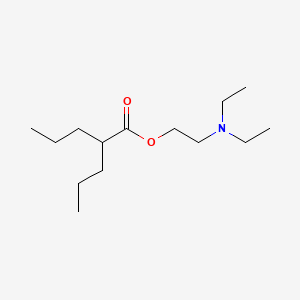
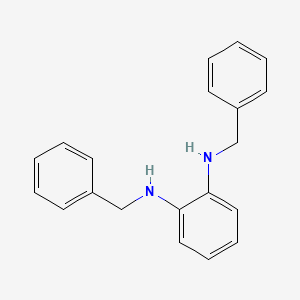
![N,N'-bis[(4-phenyl-4-piperidyl)methyl]decanediamide](/img/structure/B14708813.png)
